

3-Cyano-4-isopropoxybenzoic acid as a pharmaceutical intermediate

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An In-Depth Technical Guide to **3-Cyano-4-isopropoxybenzoic Acid**: A Core Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-Cyano-4-isopropoxybenzoic acid** (CAS No: 258273-31-3), a pivotal intermediate in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's chemical properties, synthesis methodologies, and critical applications, grounding all claims in established scientific protocols and literature.

Introduction: The Strategic Importance of a Multifunctional Building Block

3-Cyano-4-isopropoxybenzoic acid is a substituted aromatic carboxylic acid that has emerged as a cornerstone for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its chemical architecture, featuring three distinct and reactive functional groups—a carboxylic acid, a cyano group, and an isopropoxy ether—on a central benzene ring, makes it an exceptionally versatile precursor.[2] This strategic arrangement allows for sequential, regioselective reactions, enabling the efficient construction of complex molecular frameworks required for targeted therapies.

Its primary utility lies in its role as a key starting material for drugs targeting a range of conditions, most notably as an intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators for autoimmune diseases and xanthine oxidase inhibitors for hyperuricemia.^{[1][3][4][5]} This guide explores the fundamental chemistry that makes this compound indispensable.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a starting material's properties is fundamental to its effective use in synthesis. The physical and chemical characteristics of **3-Cyano-4-isopropoxybenzoic acid** are summarized below.

Property	Value
CAS Number	258273-31-3 ^{[1][3]}
Molecular Formula	C ₁₁ H ₁₁ NO ₃ ^[6]
Molecular Weight	205.21 g/mol ^{[6][7]}
Appearance	White to off-white solid ^{[3][8]}
Melting Point	149-153 °C ^[3]
Boiling Point	371.4 ± 27.0 °C (Predicted) ^[3]
Density	1.23 ± 0.1 g/cm ³ (Predicted) ^{[3][8]}
pKa	4.09 ± 0.10 (Predicted) ^[3]
InChI Key	FQGLEMDXDTZJMJ-UHFFFAOYSA-N ^[3]

Structural Causality:

The molecule's utility is a direct result of its trifunctional nature:

- **Carboxylic Acid (-COOH):** This group serves as a primary handle for transformations such as esterification, amidation, or conversion to an acid chloride.^[2] This is crucial for linking the core structure to other molecular fragments.

- **Cyano Group (-C≡N):** A highly versatile functional group, the nitrile can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions to form heterocyclic rings (e.g., tetrazoles).^[2]
- **Isopropoxy Group (-OCH(CH₃)₂):** This ether linkage provides steric bulk and increases the molecule's lipophilicity, which can be critical for modulating the pharmacokinetic properties of the final API.^[2] It is generally stable under many reaction conditions used to modify the other two groups.

Spectroscopic Characterization:

Confirming the identity and purity of **3-Cyano-4-isopropoxybenzoic acid** is typically achieved via standard spectroscopic methods:

- **¹H NMR Spectroscopy:** The spectrum provides clear structural confirmation through the characteristic signals of the aromatic protons and the distinct doublet for the isopropoxy methyl protons.^[2]
- **Infrared (IR) Spectroscopy:** IR analysis reveals key functional group vibrations, most notably the sharp, strong absorption of the cyano group's triple bond stretch around 2230 cm⁻¹ and the broad O-H stretch characteristic of the carboxylic acid.^[2]

Synthesis Methodologies: From Precursor to Product

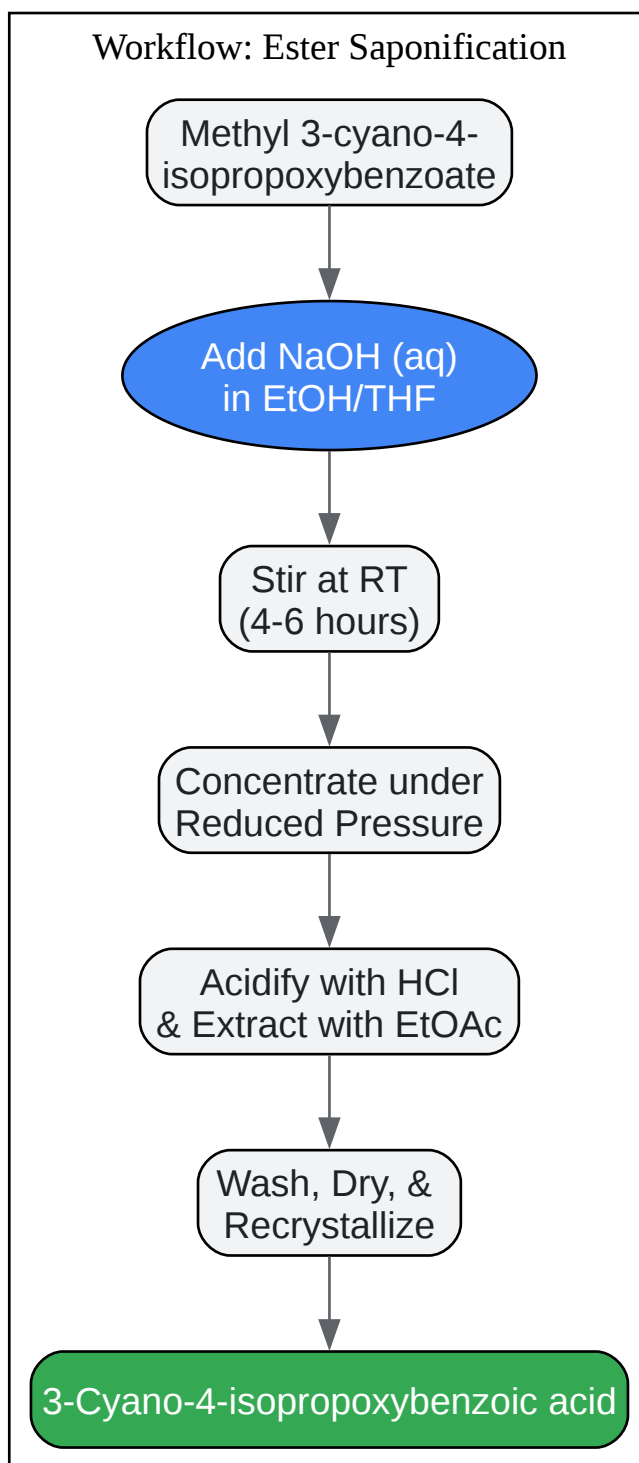
The synthesis of **3-Cyano-4-isopropoxybenzoic acid** can be approached from multiple routes, with the choice often dictated by scale, cost, and safety considerations. Two prevalent methods are detailed below.

Method 1: Saponification of a Methyl Ester Precursor

This is a common and straightforward laboratory-scale synthesis involving the hydrolysis of the corresponding methyl ester. The causality is simple: a strong base is used to catalyze the nucleophilic attack on the ester carbonyl, leading to the carboxylate salt, which is subsequently protonated.

Experimental Protocol:

- **Reaction Setup:** To a stirred solution of methyl 3-cyano-4-isopropoxybenzoate (1.0 eq) in a 1:1 mixture of ethanol and tetrahydrofuran (THF), add an aqueous solution of 2M sodium hydroxide (1.2-1.5 eq).[\[3\]](#)
- **Reaction Execution:** Allow the mixture to stir at room temperature for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.[\[3\]](#)
- **Acidification & Extraction:** Dilute the aqueous residue with distilled water and acidify to a pH < 7 using 2N hydrochloric acid, resulting in the precipitation of the product. Extract the aqueous phase with ethyl acetate (3x volumes).[\[3\]](#)
- **Purification:** Combine the organic layers, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate to yield the crude product.[\[3\]](#)
- **Recrystallization:** Recrystallize the crude solid from a 10% ether/hexane mixture to obtain pure **3-cyano-4-isopropoxybenzoic acid** as an off-white solid (typical yield >90%).[\[3\]](#)



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Caption: Saponification workflow for **3-cyano-4-isopropoxybenzoic acid**.

Method 2: Industrial Synthesis from 4-Hydroxybenzoate Derivatives

For larger-scale production, a more cost-effective and safer route starting from readily available materials like methyl parahydroxybenzoate is preferred. This multi-step process avoids highly toxic cyanides by generating the cyano group from a formyl precursor.[9][10]

Synthesis Pathway Overview:

- **Formylation:** The starting material (e.g., 4-phenyl hydroxybenzoate) undergoes ortho-formylation to introduce an aldehyde group at the 3-position.[9]
- **Oximation and Dehydration:** The resulting 3-formyl compound is reacted with hydroxylamine hydrochloride to form an oxime. Subsequent dehydration (e.g., with acetic anhydride or other reagents) converts the oxime directly to the nitrile (cyano group). This two-step sequence is an efficient and safer alternative to direct cyanation.[9][10]
- **Williamson Ether Synthesis:** The phenolic hydroxyl group is alkylated with isopropyl bromide in the presence of a weak base like potassium carbonate (K_2CO_3) to form the isopropoxy ether.[9][10]
- **Final Hydrolysis:** The ester protecting group (phenyl or methyl) is saponified under basic conditions, as described in Method 1, to yield the final carboxylic acid.[9]



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Caption: Industrial synthesis pathway from a 4-hydroxybenzoate precursor.

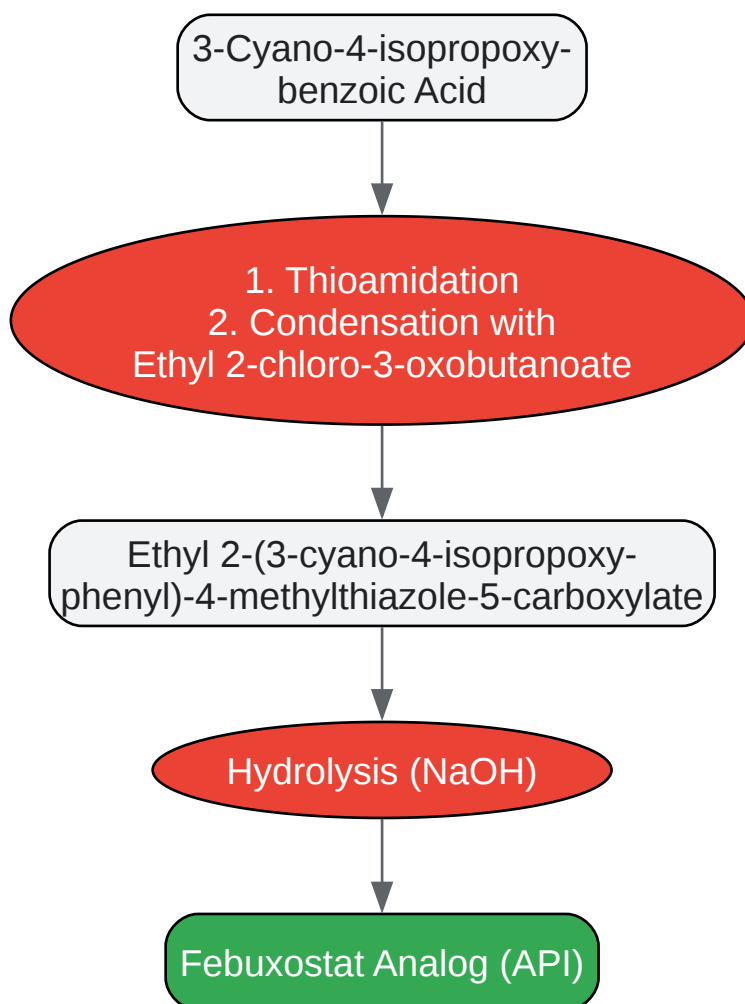
Application as a Core Pharmaceutical Intermediate

The true value of **3-Cyano-4-isopropoxybenzoic acid** is realized in its application as a foundational building block for high-value APIs.

Case Study: Synthesis of Febuxostat Analogs

Febuxostat, a potent xanthine oxidase inhibitor for treating gout, is chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[4][5] The synthesis of this class of drugs provides a clear blueprint for the utility of 3-cyano-4-alkoxybenzoic acids. The core transformation involves building a thiazole ring onto the benzoic acid precursor.

Key Transformation: The synthesis typically proceeds by first converting the carboxylic acid of a 3-cyano-4-alkoxybenzoic acid into a thioamide. This thioamide intermediate is then condensed with an α -haloketone, such as ethyl 2-chloro-3-oxobutanoate, in a Hantzsch-type thiazole synthesis to form the heterocycle.[5][11] The ester on the newly formed thiazole ring is then hydrolyzed to yield the final API. The cyano and isopropoxy groups from the starting material are directly incorporated into the final drug structure, where they are essential for binding to the target enzyme.



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Caption: Key transformation into a thiazole-based API like Febuxostat.

Case Study: S1P Receptor Modulators (e.g., Ozanimod)

3-Cyano-4-isopropoxybenzoic acid is explicitly cited as a useful reagent for preparing S1P receptor agonists, which are used to treat autoimmune conditions like multiple sclerosis.[1][3] In these complex molecules, the benzoic acid derivative serves as the central scaffold. The carboxylic acid is typically used to form an amide linkage with another part of the molecule, while the cyano and isopropoxy groups are positioned to make critical interactions with the S1P receptor. PubChem also identifies this compound as an impurity related to Ozanimod, further cementing its role in this therapeutic area.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-Cyano-4-isopropoxybenzoic acid** is essential.

- **Hazard Identification:** The compound is classified as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13]
- **Personal Protective Equipment (PPE):** Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
- **Handling Procedures:** Avoid generating dust.[14] Wash hands and any exposed skin thoroughly after handling.[14]
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

3-Cyano-4-isopropoxybenzoic acid is more than a simple chemical; it is a highly enabling tool for pharmaceutical innovation. Its trifunctional nature provides chemists with a versatile and reliable platform for constructing complex APIs. Established, scalable synthesis routes, including those that prioritize safety by avoiding highly toxic reagents, ensure its availability for both research and commercial production.[9][10] For scientists and professionals in drug discovery and development, a thorough understanding of this intermediate's properties and reactivity is key to unlocking new therapeutic possibilities.

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